REACTION_CXSMILES
|
I(Cl)(=O)=O.[I:5](Cl)(=O)=O.C([N+](C)(C)C)C1C=CC=CC=1.[O:20]1[C:24]2[CH:25]=[CH:26][CH:27]=[C:28]([NH2:29])[C:23]=2[O:22][CH2:21]1.C(=O)([O-])[O-].[Ca+2]>CO.ClCCl.O>[I:5][C:25]1[C:24]2[O:20][CH2:21][O:22][C:23]=2[C:28]([NH2:29])=[CH:27][CH:26]=1 |f:0.1.2,4.5|
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)Cl.I(=O)(=O)Cl.C(C1=CC=CC=C1)[N+](C)(C)C
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
O1COC2=C1C=CC=C2N
|
Name
|
|
Quantity
|
0.95 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at ambient temperature for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
WASH
|
Details
|
The organics were washed with water saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica using
|
Type
|
ADDITION
|
Details
|
a gradient of an 8:1 mixture of dichloromethane/isohexane to Dichloromethane as eluent
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |